3(2H)-Benzofuranone, 2-(1,5-dimethyl-4-hexenyl)-
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Overview
Description
2-(6-Methylhept-5-en-2-yl)benzofuran-3(2H)-one is an organic compound characterized by its benzofuran core structure, which is substituted with a 6-methylhept-5-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylhept-5-en-2-yl)benzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the 6-Methylhept-5-en-2-yl Group: This step involves the alkylation of the benzofuran core with a suitable alkylating agent, such as 6-methylhept-5-en-2-yl halide, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylhept-5-en-2-yl)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran core or the alkyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or substituted benzofurans.
Scientific Research Applications
2-(6-Methylhept-5-en-2-yl)benzofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of 2-(6-Methylhept-5-en-2-yl)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylhept-5-en-2-yl)benzofuran: Lacks the ketone group at the 3-position.
6-Methylhept-5-en-2-ylbenzofuran-3-one: Similar structure but different substitution pattern.
Uniqueness
2-(6-Methylhept-5-en-2-yl)benzofuran-3(2H)-one is unique due to the presence of both the benzofuran core and the 6-methylhept-5-en-2-yl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
646522-88-5 |
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Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-(6-methylhept-5-en-2-yl)-1-benzofuran-3-one |
InChI |
InChI=1S/C16H20O2/c1-11(2)7-6-8-12(3)16-15(17)13-9-4-5-10-14(13)18-16/h4-5,7,9-10,12,16H,6,8H2,1-3H3 |
InChI Key |
YPORSJDWCAMGCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)C1C(=O)C2=CC=CC=C2O1 |
Origin of Product |
United States |
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